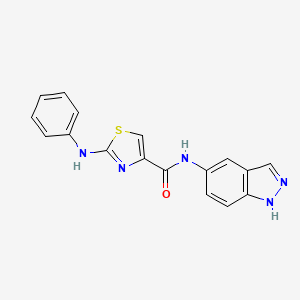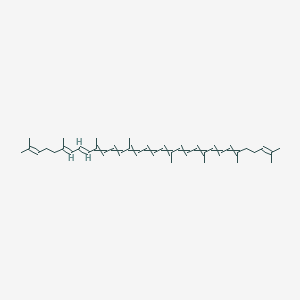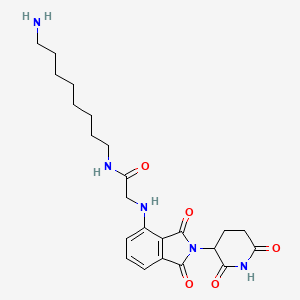
Zanubrutinib D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanubrutinib D5 is a deuterated form of zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor. It is designed to provide greater specificity and fewer off-target effects compared to earlier BTK inhibitors. This compound is primarily used in the treatment of B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zanubrutinib involves multiple steps, starting from commercially available starting materialsThe final step involves the chiral separation of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of zanubrutinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Zanubrutinib undergoes various chemical reactions, including:
Oxidation: Zanubrutinib can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert zanubrutinib to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the zanubrutinib molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and amine derivatives of zanubrutinib. These derivatives can be further modified to enhance the pharmacological properties of the compound .
Scientific Research Applications
Zanubrutinib D5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of BTK in B-cell development and function.
Medicine: Clinically used in the treatment of B-cell malignancies, providing an effective therapeutic option for patients with relapsed or refractory diseases
Mechanism of Action
Zanubrutinib D5 exerts its effects by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition blocks the downstream signaling pathways involved in B-cell proliferation and survival. The molecular targets of zanubrutinib include BTK and other kinases involved in the B-cell receptor signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity for BTK.
Orelabrutinib: Another second-generation BTK inhibitor with high specificity for BTK
Uniqueness of Zanubrutinib D5
This compound is unique due to its deuterated form, which provides improved metabolic stability and reduced off-target effects compared to its non-deuterated counterparts. This results in better pharmacokinetic properties and a more favorable safety profile .
Properties
Molecular Formula |
C27H29N5O3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(7S)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
RNOAOAWBMHREKO-LRUCMAMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)

![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

